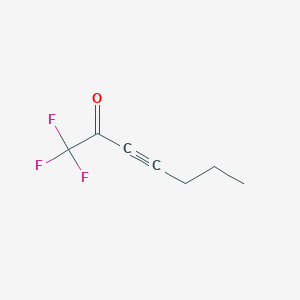
1,1,1-Trifluoro-3-heptyne-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-heptyne-2-one, also known as TFH, is a chemical compound that has been gaining attention in the field of scientific research due to its unique properties and potential applications. This compound is a fluorinated ketone that is commonly used as a building block in organic synthesis, and it has been studied extensively for its potential use in a variety of fields, including pharmaceuticals, materials science, and agriculture. In
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-3-heptyne-2-one is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects, including the reduction of inflammation, the inhibition of cancer cell growth, and the improvement of cognitive function.
Biochemische Und Physiologische Effekte
Studies have shown that 1,1,1-Trifluoro-3-heptyne-2-one has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body and alleviate symptoms of inflammatory diseases. 1,1,1-Trifluoro-3-heptyne-2-one has also been shown to have anti-cancer properties, which make it a promising drug candidate for the treatment of various types of cancer. In addition, 1,1,1-Trifluoro-3-heptyne-2-one has been shown to improve cognitive function, which could have important implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1,1-Trifluoro-3-heptyne-2-one in lab experiments is its unique properties, which make it useful for a wide range of applications. 1,1,1-Trifluoro-3-heptyne-2-one is also relatively easy to synthesize, which makes it a cost-effective and efficient way to obtain this compound for further research. However, there are also some limitations to using 1,1,1-Trifluoro-3-heptyne-2-one in lab experiments, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research on 1,1,1-Trifluoro-3-heptyne-2-one. One area of research that is particularly promising is the development of new drugs based on 1,1,1-Trifluoro-3-heptyne-2-one, which could have important implications for the treatment of a variety of diseases. 1,1,1-Trifluoro-3-heptyne-2-one could also be used in the development of new materials with improved properties, which could have applications in a wide range of industries. Additionally, further research is needed to fully understand the mechanism of action of 1,1,1-Trifluoro-3-heptyne-2-one and its potential effects on the body.
Synthesemethoden
The synthesis of 1,1,1-Trifluoro-3-heptyne-2-one can be achieved through several methods, including the reaction of 1,1,1-trifluoro-3-chloropropene with acetylene in the presence of a palladium catalyst, or the reaction of 1,1,1-trifluoro-3-iodopropene with acetylene in the presence of a copper catalyst. These methods have been shown to be effective in producing high yields of 1,1,1-Trifluoro-3-heptyne-2-one, and they offer a cost-effective and efficient way to obtain this compound for further research.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-heptyne-2-one has been studied extensively for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of pharmaceuticals, where 1,1,1-Trifluoro-3-heptyne-2-one has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. 1,1,1-Trifluoro-3-heptyne-2-one has also been studied for its potential use in materials science, where it has been shown to have unique properties that make it useful for the development of new materials with improved properties.
Eigenschaften
CAS-Nummer |
105439-84-7 |
|---|---|
Produktname |
1,1,1-Trifluoro-3-heptyne-2-one |
Molekularformel |
C7H7F3O |
Molekulargewicht |
164.12 g/mol |
IUPAC-Name |
1,1,1-trifluorohept-3-yn-2-one |
InChI |
InChI=1S/C7H7F3O/c1-2-3-4-5-6(11)7(8,9)10/h2-3H2,1H3 |
InChI-Schlüssel |
KFEXTGQZUJMQBG-UHFFFAOYSA-N |
SMILES |
CCCC#CC(=O)C(F)(F)F |
Kanonische SMILES |
CCCC#CC(=O)C(F)(F)F |
Synonyme |
3-Heptyn-2-one, 1,1,1-trifluoro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



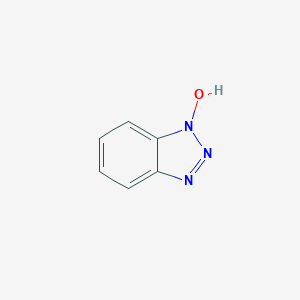
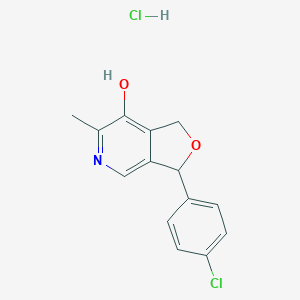
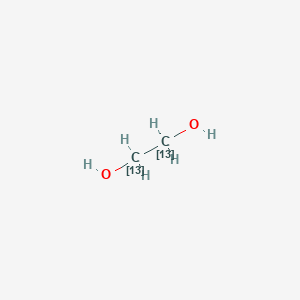
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)
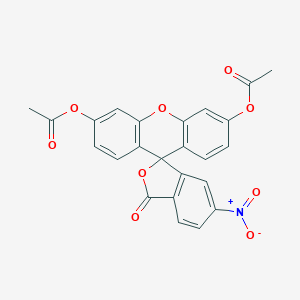
![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)

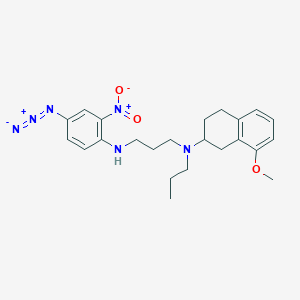
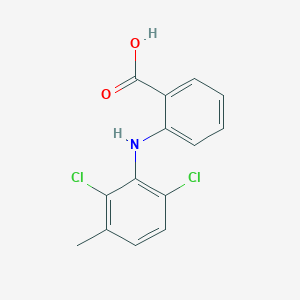
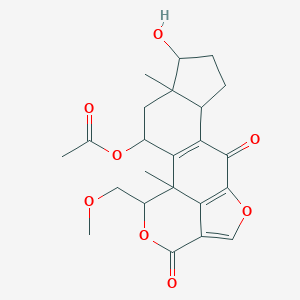

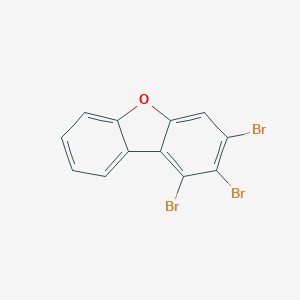
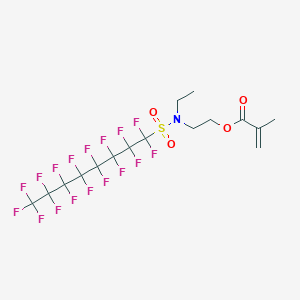
![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)